Cas no 1207747-07-6 (2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)

2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-(2-(pyridin-2-yl)oxazol-4-yl)pyridine
- 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- 2-(4-(6-BROMOPYRIDIN-3-YL)OXAZOL-2-YL)PYRIDINE
- CXRRCCYVOOONCK-UHFFFAOYSA-N
- Pyridine, 2-bromo-5-[2-(2-pyridinyl)-4-oxazolyl]-
- 2-bromo-5-(2-pyridin-2-yl-1,3-oxazole-4-yl)pyridine
- 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine
-
- インチ: 1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H
- InChIKey: CXRRCCYVOOONCK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=N1)C1=COC(C2C=CC=CN=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 51.8
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318761-1g |
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole |
1207747-07-6 | 95% | 1g |
$719 | 2021-08-18 | |
Chemenu | CM318761-1g |
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole |
1207747-07-6 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A029198013-1g |
2-(4-(6-Bromopyridin-3-yl)oxazol-2-yl)pyridine |
1207747-07-6 | 97% | 1g |
$793.80 | 2023-09-04 |
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 関連文献
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2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridineに関する追加情報
Introduction to 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine (CAS No: 1207747-07-6)
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine, identified by the Chemical Abstracts Service Number (CAS No) 1207747-07-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine consists of multiple fused rings, including a pyridine ring, an oxazole ring, and a brominated pyridine moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable scaffold for drug discovery. Specifically, the bromopyridine substituent and the oxazole ring contribute to its reactivity and potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for various diseases. Among these, compounds targeting kinases and other enzymes involved in cancer pathways have been extensively studied. The structural features of 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine make it a compelling candidate for such applications. The oxazole ring, in particular, has been shown to interact with key residues in protein targets, potentially leading to the development of effective inhibitors.
One of the most notable aspects of this compound is its potential as a tool for investigating signaling pathways involved in cellular processes. For instance, studies have suggested that derivatives of oxazole-containing compounds can modulate the activity of kinases, which are critical enzymes in many biological pathways. The bromopyridine moiety further enhances its utility by providing a site for further chemical modification, allowing researchers to fine-tune its biological activity.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine for their potential biological effects. Molecular docking studies have been particularly useful in predicting how this compound might interact with specific proteins. These studies have hinted at its potential as an inhibitor of certain kinases, which are often overactive in cancer cells. By targeting these kinases, the compound could disrupt tumor growth and proliferation.
The synthesis of 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromopyridine group and the formation of the oxazole ring are critical steps that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, facilitating further research into its applications.
In addition to its potential as an anti-cancer agent, 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine has also been explored for its antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. This is particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.
The development of new therapeutic agents often involves rigorous testing to assess their safety and efficacy. In vitro assays are commonly used to evaluate the biological activity of compounds like 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine. These assays help researchers determine optimal dosages and identify potential side effects before moving on to clinical trials. The results from these studies have been instrumental in guiding further development efforts.
As research continues, the applications of 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine are likely to expand beyond cancer therapy and antimicrobial treatments. Its unique structural features make it a versatile scaffold for designing compounds with targeted biological effects. By leveraging cutting-edge synthetic techniques and computational methods, scientists are poised to unlock its full potential as a therapeutic agent.
The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, and clinicians. The study of compounds like 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine exemplifies how advances in one field can drive progress in another. As our understanding of biological systems grows, so too does our ability to develop innovative treatments for complex diseases.
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